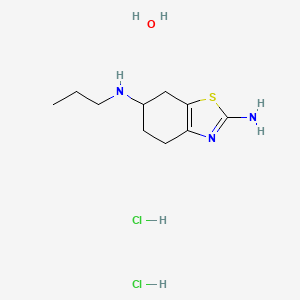![molecular formula C26H32O11 B11933695 Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrobruceine A is a quassinoid compound isolated from the seeds of the medicinal plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. Dehydrobruceine A has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities .
准备方法
Synthetic Routes and Reaction Conditions: Dehydrobruceine A is primarily isolated from the seeds of Brucea javanica through a series of extraction and purification processes. The seeds are first subjected to ethanol extraction, followed by partitioning with ethyl acetate. The ethyl acetate extract is then purified using various chromatographic techniques, including silica gel column chromatography, ODS (octadecylsilane) column chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Dehydrobruceine A. The compound is typically obtained in small quantities from natural sources due to its complex structure and the challenges associated with its synthetic production .
化学反应分析
Types of Reactions: Dehydrobruceine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize Dehydrobruceine A.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of Dehydrobruceine A can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学研究应用
作用机制
Dehydrobruceine A is part of a family of quassinoids, which includes compounds such as bruceine A, bruceine D, and dehydrobruceantinol B. Compared to these similar compounds, Dehydrobruceine A is unique due to its specific structural features and biological activities .
相似化合物的比较
- Bruceine A
- Bruceine D
- Dehydrobruceantinol B
- Bruceantinoside A
- Yadanzioside F
- Bruceoside A
Dehydrobruceine A stands out for its potent anti-inflammatory and anticancer properties, making it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C26H32O11 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3 |
InChI 键 |
RHISAUJYNIABND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




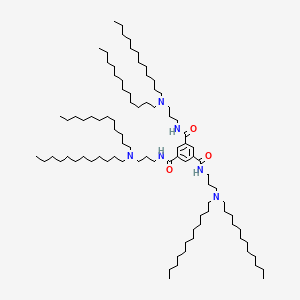
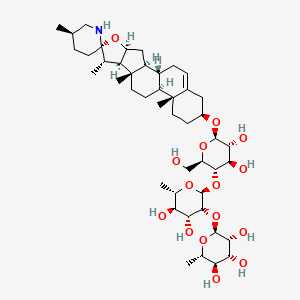





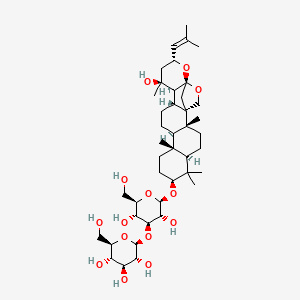
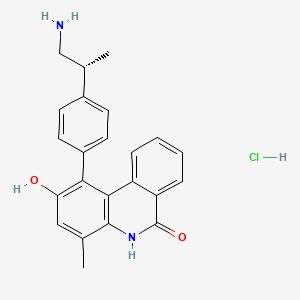
![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)

